molecular formula C22H25N3O5 B2412417 N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-90-1

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2412417
CAS No.: 892260-90-1
M. Wt: 411.458
InChI Key: XNNYRYGWYVTVFM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYRYGWYVTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.46 g/mol
  • InChIKey : XNNYRYGWYVTVFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage in various diseases.
  • Cytoprotective Effects : Studies indicate that the compound can protect against DNA and mitochondrial damage in human colon fibroblast cells. It reduces DNA strand breaks and enhances mitochondrial membrane potential under stress conditions .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Reference
AntioxidantReduces oxidative stress and protects cellular components from damage.
CytoprotectionInhibits cytotoxicity induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO).
Chemopreventive PotentialInduces expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
Neuroprotective EffectsShows promise in protecting neuronal cells from apoptosis and oxidative damage.

Case Studies

  • Cytoprotective Mechanism in Colon Fibroblasts :
    • A study demonstrated that pretreatment with the compound significantly inhibited 4NQO-induced cytotoxicity in CCD-18Co cells. This was achieved by reducing nitrosative stress markers and enhancing glutathione levels, indicating a protective role against cellular damage .
  • Neuroprotective Studies :
    • Research has indicated that similar compounds within the quinazoline family exhibit neuroprotective effects by modulating apoptotic pathways in neuronal cells. These findings suggest that this compound may share these properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Cyclization of substituted quinazolinone precursors using catalysts like acetic anhydride or polyphosphoric acid.
  • Functionalization of the pentyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
  • Structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity (>95%) .

Q. How can researchers characterize the molecular geometry and stability of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond angles (e.g., C–C–N ≈ 117.94°) and interatomic distances (e.g., C=O bond length ~1.21 Å) to confirm planar quinazoline core and substituent orientations .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications.
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict electronic properties (e.g., HOMO-LUMO gap) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Category D).
  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like TAOK2 kinase?

  • Methodological Answer :

  • Target preparation : Retrieve TAOK2 kinase structure (PDB ID: 4QSK) and prepare using AutoDockTools (remove water, add polar hydrogens).
  • Ligand preparation : Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges.
  • Docking simulation : Use AutoDock Vina with grid box centered on the ATP-binding site (size: 25 × 25 × 25 Å).
  • Analysis : Prioritize poses with lowest binding energy (e.g., –9.2 kcal/mol) and validate hydrogen bonds with catalytic lysine (K45) and hydrophobic interactions with the pentyl chain .

Q. How can contradictory bioactivity data (e.g., TAOK2 inhibition vs. off-target effects) be resolved?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Cellular assays : Compare IC50_{50} values in TAOK2-overexpressing vs. knockout cell lines (e.g., HEK293) using phospho-specific antibodies (e.g., p-MBP).
  • SAR studies : Modify the dimethoxyphenyl or pentyl group to isolate structural determinants of activity .

Q. What analytical techniques are optimal for detecting degradation products under varying pH conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H2_2O) conditions at 60°C for 24 hours.
  • HPLC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with Q-TOF MS to identify hydrolyzed products (e.g., quinazoline-7-carboxylic acid).
  • Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) .

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